Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Brand Name: Vulcanchem
CAS No.: 898758-13-9
VCID: VC2292865
InChI: InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3
SMILES: CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC
Molecular Formula: C18H26O5
Molecular Weight: 322.4 g/mol

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate

CAS No.: 898758-13-9

Cat. No.: VC2292865

Molecular Formula: C18H26O5

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate - 898758-13-9

Specification

CAS No. 898758-13-9
Molecular Formula C18H26O5
Molecular Weight 322.4 g/mol
IUPAC Name ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Standard InChI InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3
Standard InChI Key CVSOPTQUPOGDKH-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC

Introduction

Chemical Structure and Properties

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is an organic compound with the molecular formula C18H26O5 and a molecular weight of 322.4 g/mol . The structure consists of a 2,3-dimethoxyphenyl group attached to an 8-oxooctanoate chain with an ethyl ester terminal group. The presence of methoxy groups on the phenyl ring contributes significantly to its chemical reactivity and biological properties.

Physical and Chemical Characteristics

The compound is characterized by several identifiable properties that facilitate its use in laboratory and industrial settings. These properties are summarized in the table below:

PropertyValue
Molecular FormulaC18H26O5
Molecular Weight322.4 g/mol
CAS Number898758-13-9
IUPAC Nameethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Physical StateSolid (at standard conditions)
Purity (Commercial)≥97.0%
Storage ConditionAmbient
InChIInChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3
SMILESCCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC

The compound contains several functional groups that define its chemical behavior: an ethyl ester group (-COOEt), a ketone group (-C=O), and two methoxy groups (-OCH3) attached to the phenyl ring at positions 2 and 3 . These functional groups provide multiple sites for potential chemical reactions and interactions with biological systems.

Structural Characteristics

The 2,3-dimethoxyphenyl moiety is a key structural feature that distinguishes this compound from related analogs. The positioning of the methoxy groups at the 2 and 3 positions on the phenyl ring creates a specific electronic environment that influences the compound's reactivity and biological interactions. The long aliphatic chain between the carbonyl group and the ester provides flexibility to the molecule, potentially allowing it to adapt to various binding sites in biological systems.

Biological Activities and Properties

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate demonstrates several biological activities that make it relevant for pharmaceutical research and development.

Antioxidant Properties

The compound exhibits antioxidant properties, primarily attributed to the methoxy groups on the phenyl ring. These groups can contribute to free radical scavenging activity by donating electrons to neutralize reactive oxygen species. The antioxidant mechanism likely involves:

  • Electron donation from the methoxy-substituted aromatic ring

  • Stabilization of resulting radical species through resonance structures

  • Potential chelation of pro-oxidant metal ions

This antioxidant activity suggests potential applications in conditions associated with oxidative stress, though further research is needed to fully characterize the potency and specificity of these effects.

Applications in Research and Industry

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate has several established and potential applications across multiple fields.

Pharmaceutical Research

The compound serves as an important active pharmaceutical ingredient (API) intermediate in the pharmaceutical industry . Its role in drug development may include:

  • Serving as a building block for more complex pharmaceutical compounds

  • Functioning as a model compound for structure-activity relationship studies

  • Providing a scaffold for medicinal chemistry optimization

The presence of the dimethoxyphenyl group, which appears in numerous pharmaceutically active compounds, likely contributes to its utility in this field.

Organic Synthesis

As an intermediate in organic synthesis, ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate facilitates the creation of more complex organic molecules. Its functional groups provide multiple reactive sites for:

  • Further functionalization of the aromatic ring

  • Modification of the ester group through transesterification or hydrolysis

  • Reactions at the ketone position, such as reductions or condensations

These characteristics make it valuable in both academic research and industrial chemical synthesis.

Biological Studies

The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways. Such studies may explore:

  • Binding characteristics to specific enzymes or receptors

  • Metabolic transformations in biological systems

  • Structure-activity relationships that inform drug design

This research application highlights the compound's relevance to understanding fundamental biological processes and developing therapeutic interventions.

Industrial Applications

In industry, ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate may be employed in the production of specialty chemicals and materials with unique properties. Potential industrial applications include:

  • Development of high-performance materials

  • Creation of specialized coatings or additives

  • Production of fine chemicals for various industrial processes

These applications leverage the compound's specific structural features and reactivity profile.

Comparison with Related Compounds

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate belongs to a family of similar compounds that differ in the positioning and number of substituents on the phenyl ring. Understanding these structural relationships provides insights into structure-activity patterns.

Structural Analogs

Several related compounds have been identified and studied:

  • Ethyl 8-(2,6-dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-53-7) - differs in the positioning of the second methoxy group (position 6 instead of 3)

  • Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate (CAS: 57641-19-7) - has the same molecular formula (C18H26O5) and weight (322.4 g/mol) but with methoxy groups at positions 3 and 4

  • Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate (CAS: 898752-76-6) - has only one methoxy group at position 2, resulting in a lower molecular weight (292.4 g/mol) and formula C17H24O4

The differences in substitution patterns significantly affect the compounds' properties, including electronic distribution, steric effects, and biological activities.

Structure-Activity Relationships

The positioning of methoxy groups on the phenyl ring influences the compound's biological and chemical properties:

  • 2,3-Dimethoxy pattern (as in our compound of interest) - provides optimal antioxidant activity due to the electronic effects of adjacent methoxy groups

  • 3,4-Dimethoxy pattern - common in natural products and often associated with different biological activities

  • 2,6-Dimethoxy pattern - creates a more sterically hindered environment around the carbonyl group

These structure-activity relationships are valuable for rational design of compounds with enhanced properties for specific applications.

Future Research Directions

Despite the current knowledge about ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate, several areas warrant further investigation to fully realize its potential.

Synthetic Methodology

Development of more efficient synthetic routes would benefit both research and industrial applications. Future research might focus on:

  • Catalytic approaches to improve yield and stereoselectivity

  • Green chemistry methods to reduce environmental impact

  • Scalable processes for industrial production

These methodological advances would facilitate broader utilization of the compound across various fields.

Biological Activity Profiling

Comprehensive profiling of the compound's biological activities would provide valuable insights for pharmaceutical applications:

  • Detailed mechanistic studies of antioxidant properties

  • Investigation of specific molecular targets responsible for cytotoxicity

  • Exploration of potential anti-inflammatory or neuroprotective effects

Such studies would guide the development of derivatives with enhanced efficacy and selectivity.

Materials Science Applications

The unique structure of ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate suggests potential applications in materials science that remain largely unexplored:

  • Incorporation into polymeric materials for specific properties

  • Development of responsive materials leveraging the compound's functional groups

  • Creation of biocompatible materials for medical applications

This represents an emerging frontier for research with this compound.

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